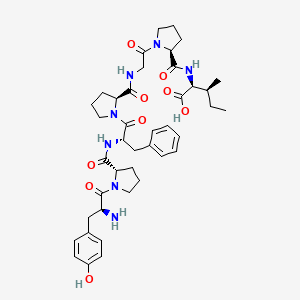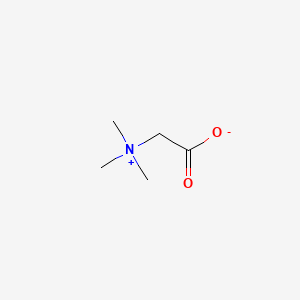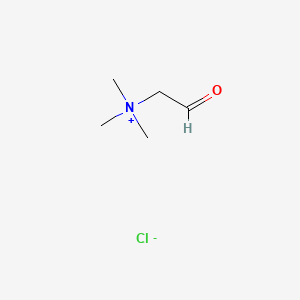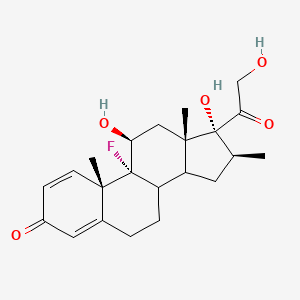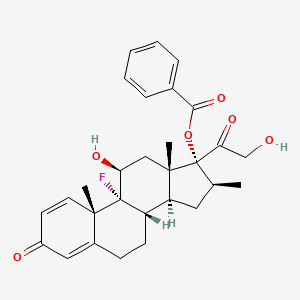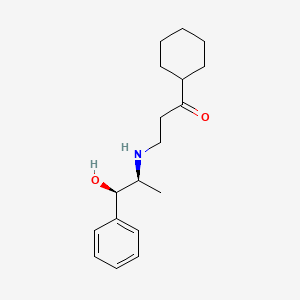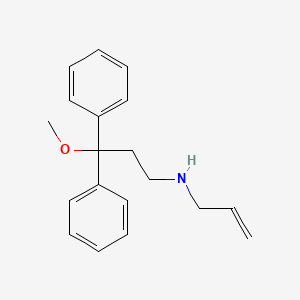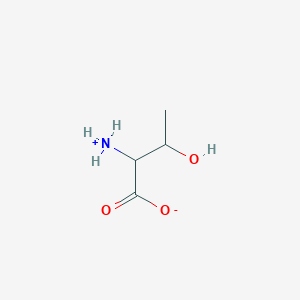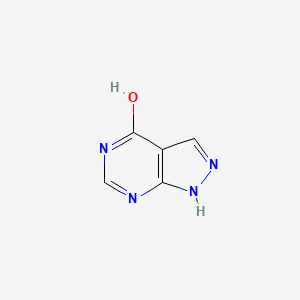![molecular formula C19H11Cl3INO4S B1666947 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide CAS No. 315195-18-7](/img/structure/B1666947.png)
3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide
Descripción general
Descripción
BH3I-2' is a cell-permeable BH3 mimetic which induces apoptosis by specifically preventing BH3 domain-mediated interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, thereby blocking the interaction between Bak BH3 and Bcl-x by targeting the Bcl-x binding pocket.
Aplicaciones Científicas De Investigación
Cancer Therapy
BH3I-2’ is used as a small-molecule Bcl-2 inhibitor, which has potential applications in overcoming drug resistance in cancers overexpressing anti-apoptotic Bcl-2 proteins .
Protein-Protein Interaction Inhibition
It can inhibit protein-protein interactions, such as the p53/hDM2 interaction, which is significant in cancer research .
Calcium Signal Modulation
BH3I-2’ has been shown to affect calcium signals in pancreatic acinar cells, which could have implications for diseases involving calcium dysregulation .
Structural Analysis
The compound has been characterized by NMR and IR measurements, and its structure determined by X-ray analysis, which is important for understanding its interaction with biological targets .
Propiedades
IUPAC Name |
5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQWEPDCQCNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3INO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364636 | |
| Record name | BH3I-2′ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide | |
CAS RN |
315195-18-7 | |
| Record name | BH3I-2′ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is BH3I-2' and what is its mechanism of action?
A1: BH3I-2', also known as 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide, is a small molecule that acts as a BH3 mimetic. It exerts its pro-apoptotic effects by binding to anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins like Bax and Bak. This disruption allows the formation of mitochondrial pores, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis [, , , , ].
Q2: What types of cancer cells have shown sensitivity to BH3I-2' in preclinical studies?
A2: BH3I-2' has demonstrated pro-apoptotic activity against a range of cancer cell lines in vitro, including:
- Pancreatic cancer cells [, ]
- Colorectal cancer cells []
- Thyroid carcinoma cells (including papillary, follicular, anaplastic, and medullary) []
- Leukemic cells [, , ]
- Malignant glioma cells [, , ]
- Breast cancer cells []
Q3: How does BH3I-2' impact mitochondrial function?
A3: BH3I-2' has been shown to exert direct effects on mitochondria. At low concentrations, it can act as an uncoupler of oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential (ΔΨm) [, ]. At higher concentrations, BH3I-2' can inhibit mitochondrial respiration []. These effects appear to be independent of its ability to induce cytochrome c release and apoptosis [, ].
Q4: Does BH3I-2' induce the same effects on mitochondria as other Bcl-2 inhibitors?
A4: Not necessarily. While BH3I-2' shares some similarities with other Bcl-2 inhibitors, such as HA14-1, in terms of their effects on mitochondrial respiration and membrane potential, there are also differences. For instance, BH3I-2' appears to damage the inner mitochondrial membrane rapidly, even before cytochrome c release, which is not a universal feature of all Bcl-2 inhibitors [].
Q5: Does Bcl-2 overexpression influence the sensitivity of cells to BH3I-2'?
A5: Interestingly, studies have shown that Bcl-2 overexpression can actually sensitize thyroid carcinoma cells to BH3I-2'-induced apoptosis []. This suggests a potential "oncogene addiction" phenomenon, where cells become reliant on high Bcl-2 levels for survival, making them more vulnerable to its inhibition.
Q6: How does BH3I-2' interact with other anti-cancer agents?
A6: BH3I-2' has shown synergistic effects with other anti-cancer agents, such as:
- TRAIL: In leukemic cells, BH3I-2' sensitizes cells to TRAIL-induced apoptosis by promoting mitochondrial uncoupling and Bax activation [].
- Chemotherapy: In thyroid carcinoma cells, BH3I-2' enhances the cytotoxic effects of doxorubicin and bortezomib [].
- Temozolomide: In malignant glioma cells, BH3I-2' enhances the cytotoxic effects of temozolomide, particularly in MGMT-negative cells [].
Q7: Are there any known resistance mechanisms to BH3I-2'?
A7: While not extensively studied for BH3I-2' specifically, resistance to BH3 mimetics in general can arise through several mechanisms, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



